

LC-MS/MS method development for (rel)-Mirogabalin quantification

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Compound of Interest				
Compound Name:	(rel)-Mirogabalin			
Cat. No.:	B8126601	Get Quote		

An LC-MS/MS method for the quantification of **(rel)-Mirogabalin** in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance characteristics. This method is intended for use in research and drug development settings, such as pharmacokinetic and bioequivalence studies.

Mirogabalin is a third-generation gabapentinoid and a selective ligand for the $\alpha 2\delta$ subunit of voltage-gated calcium channels, approved for the treatment of peripheral neuropathic pain.[1] [2] Accurate and reliable quantification of Mirogabalin in biological matrices is essential for clinical and preclinical development. Numerous studies have confirmed that plasma concentrations of Mirogabalin are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[3][4]

This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. A stable isotope-labeled internal standard, Mirogabalin-d4, is used to ensure accuracy and precision.[5]

Experimental Protocols Materials and Reagents

Analytes: Mirogabalin (M.W. 209.28 g/mol)[6][7], Mirogabalin-d4 (Internal Standard, IS)



- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade),
 Deionized water (18.2 MΩ·cm)
- Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mirogabalin and Mirogabalin-d4 in methanol to prepare individual 1 mg/mL stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Mirogabalin stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.
- Quality Control (QC) Working Solutions: Prepare separate dilutions from the Mirogabalin stock solution for Low, Medium, and High QC samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mirogabalin-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method, which is a common and effective technique for polar analytes like gabapentinoids.[8]

- Label 1.5 mL polypropylene microcentrifuge tubes for each blank, standard, QC, and unknown sample.
- Pipette 50 μL of human plasma into the appropriately labeled tubes.
- Add 150 μL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube except for the double blank (matrix blank). For the double blank, add 150 μL of acetonitrile. The acetonitrile acts as the protein precipitating agent.
- Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the clear supernatant to a 96-well plate or autosampler vials.



• Inject 5 μL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters are proposed based on typical methods for analogous compounds like Pregabalin and Gabapentin.[8][9]

Liquid Chromatography Parameters:

Parameter	Condition	
LC System	Standard UHPLC/HPLC system	
Column	Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m particle size)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Gradient Program	5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-5.0 min)	
Column Temperature	40°C	
Injection Volume	5 μL	
Run Time	5.0 minutes	

Mass Spectrometry Parameters:



Parameter	Condition	
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Mirogabalin: 210.3 → 135.1 (Quantifier), 210.3 → 91.1 (Qualifier)Mirogabalin-d4: 214.3 → 139.1 (Quantifier)	
Ion Spray Voltage	+5500 V	
Source Temperature	500°C	
Collision Gas	Nitrogen	
Declustering Potential	60 V	
Collision Energy	25 eV (for m/z 135.1), 35 eV (for m/z 91.1)	

Data Presentation and Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented in the tables below.

Table 1: Calibration Curve Linearity and Sensitivity

Parameter	Result
Linearity Range	1 - 2000 ng/mL
Regression Model	Linear, 1/x² weighting
Correlation Coeff. (r²)	> 0.995

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 2: Intra- and Inter-Assay Precision and Accuracy



QC Level	Concentrati on (ng/mL)	Intra-Assay Precision (%CV)	Intra-Assay Accuracy (%Bias)	Inter-Assay Precision (%CV)	Inter-Assay Accuracy (%Bias)
LLOQ	1	≤ 15.0%	± 15.0%	≤ 20.0%	± 20.0%
Low QC	3	≤ 15.0%	± 15.0%	≤ 15.0%	± 15.0%
Mid QC	100	≤ 15.0%	± 15.0%	≤ 15.0%	± 15.0%

| High QC| 1500 | \leq 15.0% | \pm 15.0% | \leq 15.0% | \pm 15.0% |

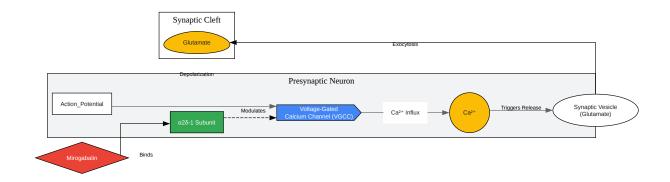
Table 3: Matrix Effect and Recovery

QC Level	Concentration (ng/mL)	Matrix Factor (IS- Normalized)	Recovery of Analyte (%)	Recovery of IS (%)
Low QC	3	0.95 - 1.05	~95%	~97%

| High QC| 1500 | 0.98 - 1.02 | ~96% | ~98% |

Visualizations

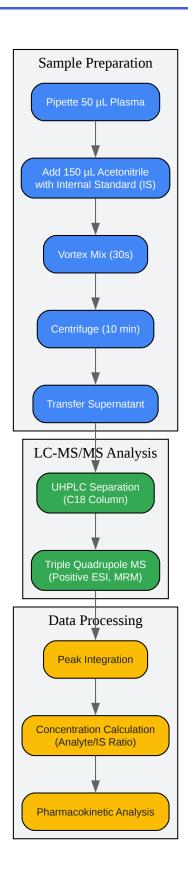




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Caption: Mechanism of Action of Mirogabalin.





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Caption: Bioanalytical Workflow for Mirogabalin.



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